Diisobutyl adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble or insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Model Compound for Polyesters and Polymers

Diisobutyl adipate serves as a model compound for studying the properties of various polyesters, polyamides, polyurethanes, polyethylene, and polypropylene [1]. Its chemical structure shares similarities with the building blocks of these polymers, allowing researchers to understand the impact of different functional groups on the polymer's behavior. This knowledge is crucial for developing new and improved polymeric materials with desired characteristics like strength, flexibility, and thermal stability.

*Source: SCBT - Santa Cruz Biotechnology:

Biodegradable Plastic and Polymer Development

Due to growing environmental concerns, research is actively exploring alternatives to traditional plastics. Diisobutyl adipate shows promise as a potential building block for biodegradable plastics and polymers [1]. Its ester bonds can be broken down by microorganisms under specific conditions, leading to its eventual decomposition. Research is ongoing to optimize its biodegradability and develop efficient production methods for diisobutyl adipate-based bioplastics.

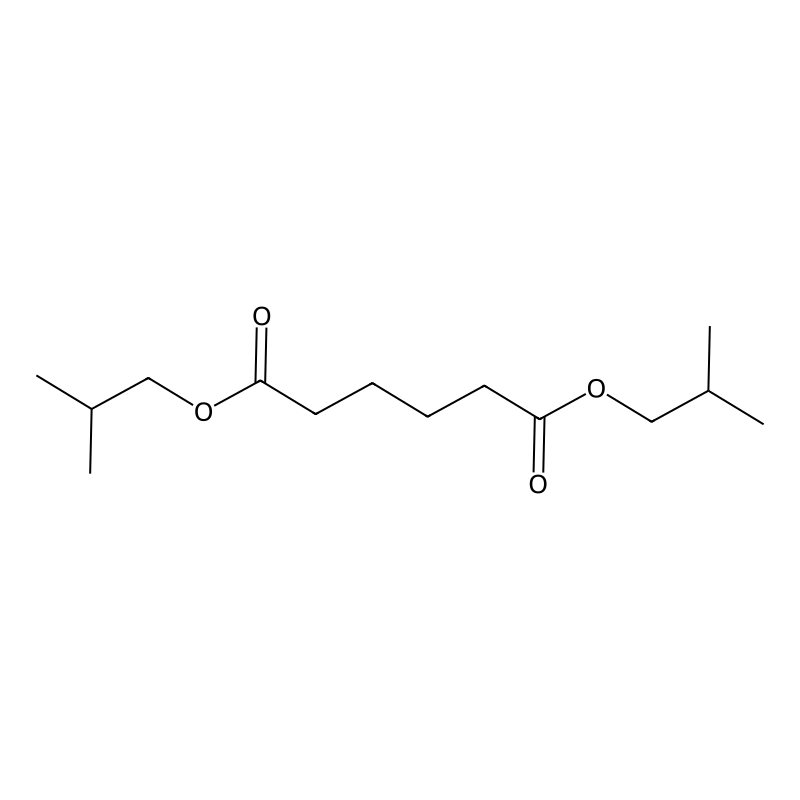

Diisobutyl adipate is an organic compound classified as a fatty acid ester, specifically the diester of adipic acid and isobutanol. Its chemical formula is C₁₄H₂₆O₄, with a molecular weight of approximately 258.36 g/mol. The compound appears as a colorless to pale yellow liquid, often characterized by its low viscosity and almost odorless nature. Diisobutyl adipate is soluble in organic solvents such as ethanol and n-hexane but is insoluble in water .

Diisobutyl adipate primarily undergoes esterification reactions, where it can react with alcohols to form new esters or with acids to produce other compounds. The compound can also participate in hydrolysis under acidic or basic conditions, yielding adipic acid and isobutanol as products. In addition, it can undergo transesterification reactions, which involve the exchange of the alkoxy group of the ester with another alcohol .

Recent studies have indicated that diisobutyl adipate may exhibit endocrine-disrupting properties. Research involving the Japanese medaka fish has shown that exposure to this compound can alter the expression of biomarker genes related to sexual hormone activity and gonadal differentiation . This suggests potential implications for reproductive health in aquatic environments, raising concerns about its ecological impact.

The synthesis of diisobutyl adipate typically involves a direct esterification process. A common method includes the following steps:

- Esterification Reaction: Hexanedioic acid (adipic acid) and isobutanol are combined in a reactor along with a catalyst (often sulfuric acid) and heated to initiate the reaction.

- Water Washing: After the reaction, water is added to separate unreacted materials and byproducts from the desired product.

- Dealcoholization: The mixture undergoes dealcoholization to remove excess alcohol and obtain a crude product.

- Purification: The crude product is refined using a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate to enhance purity before filtration .

Diisobutyl adipate finds diverse applications across various industries:

- Plasticizers: It is commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.

- Cosmetics: The compound serves as an emollient in cosmetic formulations, improving texture and skin feel.

- Lubricants: It is utilized in lubricating oils due to its favorable viscosity characteristics.

- Solvents: Diisobutyl adipate acts as a solvent in various chemical processes and formulations .

Interaction studies involving diisobutyl adipate have focused on its effects on biological systems, particularly regarding endocrine disruption. Research has demonstrated that exposure can lead to altered gene expression related to hormonal pathways in aquatic organisms. These findings highlight the need for further investigation into the environmental impact of diisobutyl adipate and its potential risks to wildlife .

Diisobutyl adipate shares structural similarities with other fatty acid esters but has unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethyl phthalate | C₁₂H₁₄O₄ | Common plasticizer; known for endocrine disruption |

| Dioctyl phthalate | C₂₄H₄₂O₄ | Widely used plasticizer; higher molecular weight |

| Diisooctyl phthalate | C₂₈H₄₆O₄ | Effective plasticizer; higher viscosity |

| Butyl stearate | C₂₃H₄₆O₂ | Used as an emollient; lower volatility |

Diisobutyl adipate's unique structure allows it to serve specific roles in applications requiring both flexibility and stability, particularly in formulations where lower volatility is advantageous compared to other similar compounds.

Purity

Physical Description

Clear colourless liquid; Bland aroma

Color/Form

XLogP3

Exact Mass

Boiling Point

278-280 °C

Density

0.950-0.956 (20°)

Odor

Appearance

Melting Point

-20 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 338 of 339 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

141-04-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient

General Manufacturing Information

Hexanedioic acid, 1,6-bis(2-methylpropyl) ester: ACTIVE

Compatible with most natural and synthetic polymers.

Dates

2: Oca ML, Rubio L, Sarabia LA, Ortiz MC. Dealing with the ubiquity of phthalates in the laboratory when determining plasticizers by gas chromatography/mass spectrometry and PARAFAC. J Chromatogr A. 2016 Sep 16;1464:124-40. doi: 10.1016/j.chroma.2016.07.074. Epub 2016 Jul 29. PubMed PMID: 27507728.

3: Ates E, Mittendorf K, Senyuva H. An automated online turboflow cleanup LC/MS/MS method for the determination of 11 plasticizers in beverages and milk. J AOAC Int. 2013 Sep-Oct;96(5):1092-100. PubMed PMID: 24282953.

4: Schossler P, Schripp T, Salthammer T, Bahadir M. Beyond phthalates: gas phase concentrations and modeled gas/particle distribution of modern plasticizers. Sci Total Environ. 2011 Sep 1;409(19):4031-8. doi: 10.1016/j.scitotenv.2011.06.012. Epub 2011 Jul 18. PubMed PMID: 21764421.

5: Guo ZY, Gai PP, Duan J, Zhai JX, Zhao SS, Wang S, Wei DY. Simultaneous determination of phthalates and adipates in human serum using gas chromatography-mass spectrometry with solid-phase extraction. Biomed Chromatogr. 2010 Oct;24(10):1094-9. doi: 10.1002/bmc.1410. PubMed PMID: 20352652.

6: Cao XL. Determination of phthalates and adipate in bottled water by headspace solid-phase microextraction and gas chromatography/mass spectrometry. J Chromatogr A. 2008 Jan 18;1178(1-2):231-8. Epub 2007 Dec 3. PubMed PMID: 18082753.

7: Nerín C, Asensio E, Jiménez C. Supercritical fluid extraction of potential migrants from paper and board intended for use as food packaging materials. Anal Chem. 2002 Nov 15;74(22):5831-6. PubMed PMID: 12463369.

8: Furuta T, Kihara K. Relationship between the effects on bacterial activity of selected disinfectants and the hydrophobic characters of dibasic acid diesters. Chem Pharm Bull (Tokyo). 1992 May;40(5):1309-12. PubMed PMID: 1394651.